molecular formula C7H8IN3 B8393192 4-(Azetidin-1-yl)-5-iodopyrimidine

4-(Azetidin-1-yl)-5-iodopyrimidine

Cat. No.: B8393192
M. Wt: 261.06 g/mol
InChI Key: GFNJNOTWDQHPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidin-1-yl)-5-iodopyrimidine is a pyrimidine derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) at the 4-position and an iodine atom at the 5-position. The compound’s structure combines the electronic and steric effects of the strained azetidine ring with the heavy halogen iodine, which is notable for its role in facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) in medicinal chemistry .

Properties

Molecular Formula

C7H8IN3

Molecular Weight

261.06 g/mol

IUPAC Name

4-(azetidin-1-yl)-5-iodopyrimidine

InChI

InChI=1S/C7H8IN3/c8-6-4-9-5-10-7(6)11-2-1-3-11/h4-5H,1-3H2

InChI Key

GFNJNOTWDQHPQT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=NC=NC=C2I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine Substituents

5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile (Patent Compound)
  • Structural Differences :
    • The patent compound features a morpholine ring and a tetrahydropyrazolo-pyridine moiety linked via an azetidine group, whereas 4-(Azetidin-1-yl)-5-iodopyrimidine has a simpler pyrimidine core .
    • The iodine substituent in the target compound is replaced by a carbonitrile group in the patent compound.
  • Functional Implications :
    • The patent compound acts as a TLR7-9 antagonist, with demonstrated efficacy in treating systemic lupus erythematosus (SLE) .
    • The iodine in this compound enhances its utility in further derivatization, whereas the carbonitrile group in the patent compound contributes to binding affinity via hydrogen bonding.
2-Amino-5-(aminomethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
  • Structural Differences: This compound incorporates a pyrrolo[2,3-d]pyrimidine core with an aminomethyl group at position 5, contrasting with the azetidine and iodine substituents in the target compound .
  • Functional Implications: The aminomethyl group enhances solubility and interaction with nucleotide-binding proteins, making it a candidate for antiviral applications . The iodine in this compound offers distinct reactivity for halogen-bonding or radiolabeling, which is absent in this analogue.

Halogenated Pyrimidine Derivatives

5-Iodo-2'-deoxyuridine (IdUrd)
  • Structural Differences :
    • IdUrd is a nucleoside analogue with iodine at the 5-position of uracil, lacking the azetidine group present in the target compound.
  • Functional Implications: IdUrd is a radiosensitizer and antiviral agent, leveraging iodine’s ability to disrupt DNA replication .

Azetidine-Containing Heterocycles

Azetidine-based TLR Antagonists
  • Structural Differences: Many azetidine-containing TLR antagonists (e.g., the patent compound in ) integrate larger heterocyclic systems (e.g., quinolines, morpholines) compared to the minimalist pyrimidine-azetidine scaffold.
  • Functional Implications :
    • Larger systems enhance binding to protein pockets (e.g., TLR7-9), while the smaller size of this compound may favor penetration into CNS targets or kinase active sites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.